molecular formula C22H23N3O2 B2850385 N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide CAS No. 1260951-28-7

N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

Cat. No.: B2850385
CAS No.: 1260951-28-7
M. Wt: 361.445
InChI Key: BZERBGSHTJYDHP-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring substituted with two methyl groups, an acetamide group, and a pyrimidinone ring substituted with an ethyl group and a phenyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,4-dimethylaniline and ethyl acetoacetate.

  • Reaction Steps:

    • The first step involves the formation of an intermediate by reacting 2,4-dimethylaniline with ethyl acetoacetate under acidic conditions.

    • The intermediate undergoes cyclization to form the pyrimidinone ring.

    • Finally, the acetamide group is introduced through acylation.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidinone ring, often involving halogenated compounds.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Halogenated compounds, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Halogenated derivatives or other substituted pyrimidinones.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-4-18-13-21(27)25(22(23-18)17-8-6-5-7-9-17)14-20(26)24-19-11-10-15(2)12-16(19)3/h5-13H,4,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZERBGSHTJYDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or therapeutic use.

Comparison with Similar Compounds

  • N-(2,4-Dimethylphenyl)formamide: Similar structure but lacks the pyrimidinone ring.

  • 2-(4-Ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide: Similar but without the 2,4-dimethylphenyl group.

Uniqueness: The presence of both the 2,4-dimethylphenyl group and the pyrimidinone ring makes this compound unique, offering distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile open doors to innovative research and industrial applications.

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